4-(Dibenzylamino)cyclohexanone
Overview
Description
“4-(Dibenzylamino)cyclohexanone” is a chemical compound with the molecular formula C20H23NO . It is a six-carbon cyclic molecule with a ketone functional group .
Synthesis Analysis
The synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers has been reported . The stereochemistry of these compounds was unequivocally assigned through a combination of NMR spectroscopy and single crystal X-ray analysis .Molecular Structure Analysis
The molecular structure of “4-(Dibenzylamino)cyclohexanone” includes a cyclohexanone ring with a dibenzylamino group attached . The InChI code for this compound is 1S/C20H23NO/c22-20-13-11-19 (12-14-20)21 (15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,19H,11-16H2 .Physical And Chemical Properties Analysis
The molecular weight of “4-(Dibenzylamino)cyclohexanone” is 293.4 g/mol . It has a complexity of 312 and a topological polar surface area of 20.3 Ų . The compound has 5 rotatable bonds .Scientific Research Applications
Application
The compound “4-(Dibenzylamino)cyclohexanone” is used in the field of organic chemistry, specifically in the synthesis of certain types of cyclohexanol .
Method of Application
The synthesis of “4-(Dibenzylamino)cyclohexanone” involves the dibenzylation of 4-aminocyclohexanol hydrochloride followed by a Swern oxidation . This process yields the ketone form of the compound .
Organic Chemistry
Application
The compound “4-(Dibenzylamino)cyclohexanone” is used in the field of organic chemistry, specifically in the synthesis of certain types of cyclohexanol .
Method of Application
The synthesis of “4-(Dibenzylamino)cyclohexanone” involves the dibenzylation of 4-aminocyclohexanol hydrochloride followed by a Swern oxidation . This process yields the ketone form of the compound .
Organic Chemistry
Application
The compound “4-(Dibenzylamino)cyclohexanone” is used in the field of organic chemistry, specifically in the synthesis of certain types of cyclohexanol .
Method of Application
The synthesis of “4-(Dibenzylamino)cyclohexanone” involves the dibenzylation of 4-aminocyclohexanol hydrochloride followed by a Swern oxidation . This process yields the ketone form of the compound .
Safety And Hazards
The safety data sheet for a related compound, cyclohexanone, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the central nervous system .
properties
IUPAC Name |
4-(dibenzylamino)cyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c22-20-13-11-19(12-14-20)21(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,19H,11-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHRRHRWHFBMQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621455 | |
Record name | 4-(Dibenzylamino)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dibenzylamino)cyclohexanone | |
CAS RN |
149506-79-6 | |
Record name | 4-(Dibenzylamino)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.